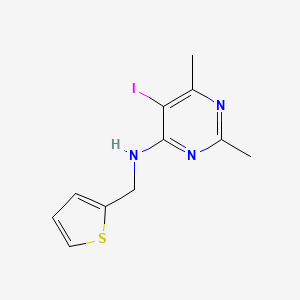
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine, also known as ITMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ITMP belongs to the class of pyrimidine derivatives and has a molecular weight of 384.3 g/mol.
Mecanismo De Acción
The exact mechanism of action of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is not fully understood. However, it has been proposed that 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine for lab experiments is its potential therapeutic applications. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine. One potential direction is to further investigate its mechanism of action. Understanding the exact mechanism of action of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine could lead to the development of more effective drugs. Another potential direction is to study the pharmacokinetics of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine. Understanding how 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is metabolized and eliminated from the body could help to optimize its therapeutic potential. Finally, more studies are needed to investigate the potential therapeutic applications of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine, including its use in the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine involves the reaction of 5-iodo-2,6-dimethylpyrimidin-4-amine with 2-thienylmethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine.
Aplicaciones Científicas De Investigación
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
5-iodo-2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3S/c1-7-10(12)11(15-8(2)14-7)13-6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXJQAVUUFFASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCC2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide](/img/structure/B2785196.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)
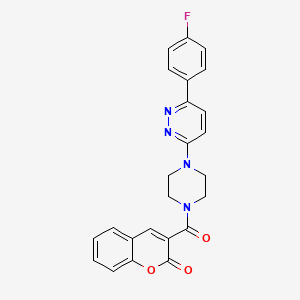
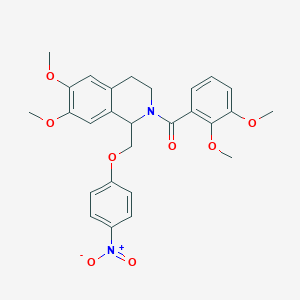
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)
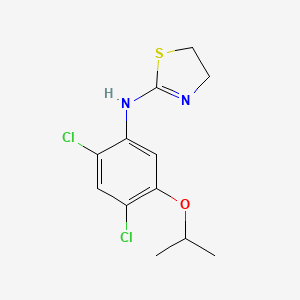
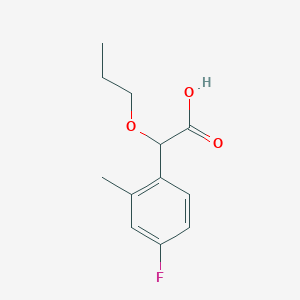
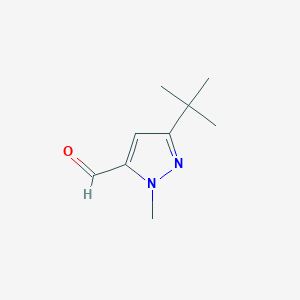
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)
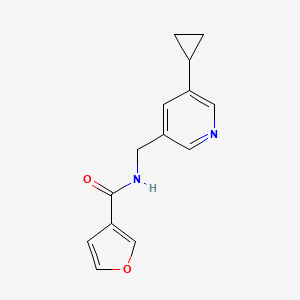
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-fluoroquinazoline](/img/structure/B2785215.png)
![5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde](/img/structure/B2785217.png)